molecular formula C23H23BrN2O4 B12491111 4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide

4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide

Cat. No.: B12491111
M. Wt: 471.3 g/mol
InChI Key: VLLSFMQGVNVNRZ-UHFFFAOYSA-N
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Description

4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide is a complex organic compound that belongs to the class of pyridinium bromides This compound is characterized by the presence of a benzylcarbamoyl group and a 3,4-dimethoxyphenyl group attached to a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with benzylamine to form an intermediate, which is then subjected to further reactions to introduce the pyridinium ring and bromide ion. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis have been explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of benzylcarbamoyl and 3,4-dimethoxyphenyl groups attached to a pyridinium ring sets it apart from other similar compounds .

Properties

Molecular Formula

C23H23BrN2O4

Molecular Weight

471.3 g/mol

IUPAC Name

N-benzyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-carboxamide;bromide

InChI

InChI=1S/C23H22N2O4.BrH/c1-28-21-9-8-19(14-22(21)29-2)20(26)16-25-12-10-18(11-13-25)23(27)24-15-17-6-4-3-5-7-17;/h3-14H,15-16H2,1-2H3;1H

InChI Key

VLLSFMQGVNVNRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC.[Br-]

Origin of Product

United States

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